molecular formula C6H10O3 B12392286 Ethyl acetoacetate-d3

Ethyl acetoacetate-d3

Cat. No.: B12392286
M. Wt: 133.16 g/mol
InChI Key: XYIBRDXRRQCHLP-BMSJAHLVSA-N
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Description

Ethyl acetoacetate-d3 is a deuterium-labeled derivative of ethyl acetoacetate, where three hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It serves as an important intermediate in organic synthesis and is utilized in the production of numerous chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d3 can be synthesized through the Claisen condensation of ethyl acetate-d3. The reaction involves the condensation of two moles of ethyl acetate-d3 in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with ethanol-d3. The reaction is carried out in the presence of a catalyst, and the product is obtained through rectification of the crude product .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetoacetate-d3 undergoes various types of chemical reactions, including:

    Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.

    Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.

    Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate-d3.

    Transesterification: The compound can undergo transesterification to form other esters

Common Reagents and Conditions:

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Acids: Acetic acid, hydrochloric acid

Major Products Formed:

Scientific Research Applications

Ethyl acetoacetate-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl acetoacetate-d3 involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

    Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.

    Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.

    Acetylacetone: A diketone that undergoes similar tautomerism and reactions.

Uniqueness: Ethyl acetoacetate-d3 is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound in metabolic pathways and study reaction mechanisms with greater precision .

Properties

Molecular Formula

C6H10O3

Molecular Weight

133.16 g/mol

IUPAC Name

ethyl 4,4,4-trideuterio-3-oxobutanoate

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3

InChI Key

XYIBRDXRRQCHLP-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC(=O)C

Origin of Product

United States

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